molecular formula C14H20N2O2 B7498539 N-[2-(dimethylamino)phenyl]oxane-4-carboxamide

N-[2-(dimethylamino)phenyl]oxane-4-carboxamide

Cat. No. B7498539
M. Wt: 248.32 g/mol
InChI Key: XSRNDRPVZKQMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)phenyl]oxane-4-carboxamide, commonly known as DDAO, is a fluorescent dye used in various scientific research applications. DDAO has gained popularity due to its unique characteristics, including high fluorescence intensity, photostability, and low toxicity. In

Scientific Research Applications

DDAO is widely used in scientific research applications, including protein labeling, cell imaging, and flow cytometry. DDAO is commonly used to label proteins for fluorescence detection in SDS-PAGE, western blotting, and immunohistochemistry. DDAO is also used in cell imaging to visualize cellular structures and functions. Additionally, DDAO is used in flow cytometry to detect and quantify cells based on their fluorescence intensity.

Mechanism of Action

DDAO is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of DDAO involves the absorption of light by the dye, which causes electrons in the dye molecule to become excited. The excited electrons then release energy in the form of light, resulting in fluorescence.
Biochemical and Physiological Effects:
DDAO is a non-toxic dye that does not have any significant biochemical or physiological effects on cells or proteins. DDAO is commonly used in live-cell imaging and does not interfere with cellular functions or viability.

Advantages and Limitations for Lab Experiments

DDAO has several advantages for lab experiments, including high fluorescence intensity, photostability, and low toxicity. DDAO is also compatible with a wide range of buffers and media, making it suitable for use in various experimental conditions. However, DDAO has some limitations, including its sensitivity to pH and temperature changes, which can affect its fluorescence intensity.

Future Directions

DDAO has several potential future directions, including the development of new fluorescent dyes with improved characteristics, such as higher fluorescence intensity and increased photostability. Additionally, DDAO can be used in the development of new imaging techniques, such as super-resolution microscopy and single-molecule imaging. Furthermore, DDAO can be used in the development of new biosensors for the detection of specific molecules or biomolecules.

Synthesis Methods

DDAO can be synthesized using a simple two-step reaction. The first step involves the reaction of 2-dimethylaminophenol with 4-bromobutyric acid to form N-[2-(dimethylamino)phenyl]butyric acid. The second step involves the reaction of N-[2-(dimethylamino)phenyl]butyric acid with oxalyl chloride to form DDAO.

properties

IUPAC Name

N-[2-(dimethylamino)phenyl]oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16(2)13-6-4-3-5-12(13)15-14(17)11-7-9-18-10-8-11/h3-6,11H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRNDRPVZKQMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1NC(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.